(Acetoxydimethylsilyl)methyl acetate

CAS No.:

Cat. No.: VC15981965

Molecular Formula: C7H14O4Si

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O4Si |

|---|---|

| Molecular Weight | 190.27 g/mol |

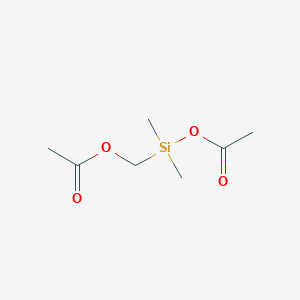

| IUPAC Name | [acetyloxy(dimethyl)silyl]methyl acetate |

| Standard InChI | InChI=1S/C7H14O4Si/c1-6(8)10-5-12(3,4)11-7(2)9/h5H2,1-4H3 |

| Standard InChI Key | ZBVZYBWFESOWPG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC[Si](C)(C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(Acetoxydimethylsilyl)methyl acetate, systematically named as methyl [(dimethylacetoxysilyl)methoxy]acetate, is distinguished by its hybrid structure combining acetate and dimethylsilyl moieties. The compound’s IUPAC name reflects its two key functional groups:

-

An acetate ester () linked to a methyl group.

-

A dimethylsilyl () unit bonded to an acetoxy group ().

This configuration grants the molecule both lipophilic and reactive characteristics, enabling interactions with organic and inorganic substrates .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.27 g/mol | |

| CAS Registry Number | 5833-57-8 | |

| Purity | ≥97.0% | |

| State at Room Temp. | Colorless liquid |

While specific data on boiling and melting points are sparse, analogous silanes like trimethoxy(acetoxy)silane exhibit boiling points near 179°C, suggesting comparable volatility . The compound’s density and solubility parameters remain understudied but are hypothesized to align with trialkylheterosilanes due to structural similarities .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (acetoxydimethylsilyl)methyl acetate involves multi-step reactions designed to integrate acetate and silyl groups. A proposed pathway includes:

-

Silylation: Reaction of chlorodimethylsilane with methyl glycolate to form a silyl ether intermediate.

-

Acetylation: Treatment with acetic anhydride to introduce the acetoxy group.

This method ensures precise functionalization, though industrial-scale production details remain proprietary .

Industrial Production Challenges

Manufacturers like 3B Scientific Corporation emphasize stringent purity controls (≥97%) to meet research-grade standards . Challenges include:

-

Avoiding hydrolysis of the silyl group during storage.

-

Minimizing byproducts from incomplete acetylation.

Applications in Advanced Material Science

Surface Modification and Adhesion Promotion

The compound’s silyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals), making it effective in:

-

Primers and Coatings: Enhancing adhesion between polymers and inorganic substrates .

-

Nanocomposites: Facilitating dispersion of nanoparticles in polymer matrices.

Organic Synthesis Intermediate

As a bifunctional reagent, it serves as:

-

A protecting group for alcohols and amines in multi-step syntheses.

-

A crosslinker in silicone-based polymers, improving thermal stability .

Comparative Analysis with Related Silanes

Functional Advantages Over Conventional Silanes

Compared to common silanes:

| Compound | Key Limitations | Advantages of (Acetoxydimethylsilyl)methyl Acetate |

|---|---|---|

| Trimethoxy(acetoxy)silane | High moisture sensitivity | Enhanced hydrolytic stability due to acetate groups |

| Dimethyldichlorosilane | Corrosive byproducts (HCl) | Non-corrosive, safer handling |

Economic and Environmental Impact

While production costs are higher than basic silanes, its dual functionality reduces material usage in applications like coatings, offering long-term cost-efficiency .

Future Research Directions

Unexplored Applications

-

Biomedical Engineering: Potential as a surface modifier for implantable devices.

-

Energy Storage: Investigation into electrolyte additives for lithium-ion batteries.

Synthesis Optimization

Developing catalytic methods to reduce reaction steps and improve yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume